molecular formula C8H11N3 B1433121 7-methyl-1H,2H,3H,4H-pyrido[2,3-b]pyrazine CAS No. 1378818-55-3

7-methyl-1H,2H,3H,4H-pyrido[2,3-b]pyrazine

Cat. No. B1433121
M. Wt: 149.19 g/mol
InChI Key: WGQVPTWRKMXGON-UHFFFAOYSA-N
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Description

7-methyl-1H,2H,3H,4H-pyrido[2,3-b]pyrazine is a chemical compound with the molecular weight of 149.2 . It is a powder at room temperature . The IUPAC name for this compound is 7-methyl-1,2,3,4-tetrahydropyrido[2,3-b]pyrazine .


Molecular Structure Analysis

The InChI code for 7-methyl-1H,2H,3H,4H-pyrido[2,3-b]pyrazine is 1S/C8H11N3/c1-6-4-7-8(11-5-6)10-3-2-9-7/h4-5,9H,2-3H2,1H3,(H,10,11) . This code provides a textual representation of the molecule’s structure.


Physical And Chemical Properties Analysis

7-methyl-1H,2H,3H,4H-pyrido[2,3-b]pyrazine is a powder at room temperature . It has a molecular weight of 149.2 .

Scientific Research Applications

    Medicinal Chemistry

    • Pyrrolopyrazine, a derivative of pyrido[2,3-b]pyrazine, is a nitrogen-containing heterocyclic compound that includes a pyrrole ring and a pyrazine ring .
    • Compounds with this scaffold have exhibited different biological activities, such as antimicrobial, anti-inflammatory, antiviral, antifungal, antioxidant, antitumor, and kinase inhibitory .
    • Various synthetic routes for pyrrolopyrazine derivatives have been explored, including cyclization, ring annulation, cycloaddition, direct C-H arylation, and other methods .

    Material Science

    • Pyrido[2,3-b]pyrazine has been used in the design and synthesis of full-color fluorescent materials for high-performance OLEDs .
    • By systematically fine-tuning the band gap, the versatile pyrido[2,3-b]pyrazine family exhibits a wide range of emissions spanning the entire visible region from blue to red .
    • Two thermally activated delayed fluorescence (TADF) molecules were obtained and the resulting OLEDs exhibit a yellow emission and an orange emission with high EQEs of up to 20.0% and 15.4%, respectively .

    Pharmaceuticals

    • Pyrrolopyrazine, a derivative of pyrido[2,3-b]pyrazine, is a nitrogen-containing heterocyclic compound that includes a pyrrole ring and a pyrazine ring .
    • Pyrrolo [1,2- a] pyrazine derivatives exhibited more antibacterial, antifungal, and antiviral activities, while 5H-pyrrolo [2,3- b] pyrazine derivatives showed more activity on kinase inhibition .
    • Various synthetic routes for pyrrolopyrazine derivatives have been explored, including cyclization, ring annulation, cycloaddition, direct C-H arylation, and other methods .

    Organic Materials

    • Pyrido[2,3-b]pyrazine-based full-color fluorescent materials are crucial for cost-effective multicolor display applications .
    • Through systematically fine-tuning the band gap, the versatile pyrido [2,3- b ]pyrazine family exhibits a wide range of emissions spanning the entire visible region from blue to red .
    • Two thermally activated delayed fluorescence (TADF) molecules are obtained and the resulting OLEDs exhibit a yellow emission and an orange emission with high EQEs of up to 20.0% and 15.4%, respectively .

    Antibacterial, Antifungal, and Antiviral Activities

    • Pyrrolo [1,2- a] pyrazine derivatives, which are a type of pyrido[2,3-b]pyrazine derivative, have shown more antibacterial, antifungal, and antiviral activities .
    • These compounds have been isolated from various sources including plants, microbes, soil, marine life, and others .
    • However, the action mechanisms of pyrrolopyrazine derivatives are not clearly recognized .

    Kinase Inhibition

    • 5H-pyrrolo [2,3- b] pyrazine derivatives, another type of pyrido[2,3-b]pyrazine derivative, have shown more activity on kinase inhibition .
    • These inhibitors can block the signaling pathways that drive the growth and spread of cancer cells, making them an important tool in the treatment of various types of cancer .

Safety And Hazards

The safety information for 7-methyl-1H,2H,3H,4H-pyrido[2,3-b]pyrazine includes several hazard statements: H302, H315, H319, H335 . These indicate that the compound may be harmful if swallowed, may cause skin irritation, may cause serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

properties

IUPAC Name

7-methyl-1,2,3,4-tetrahydropyrido[2,3-b]pyrazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11N3/c1-6-4-7-8(11-5-6)10-3-2-9-7/h4-5,9H,2-3H2,1H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WGQVPTWRKMXGON-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(NCCN2)N=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

149.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-methyl-1H,2H,3H,4H-pyrido[2,3-b]pyrazine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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